Hirsutidin chloride-d3
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Overview
Description
Hirsutidin chloride-d3 is a deuterated form of hirsutidin chloride, an O-methylated anthocyanidin. Anthocyanidins are a type of flavonoid pigment found in plants, responsible for the red, purple, and blue colors in many fruits and flowers. . The deuterated form, this compound, is used in scientific research to study the metabolic pathways and stability of hirsutidin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hirsutidin chloride-d3 involves the incorporation of deuterium atoms into the hirsutidin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the methylation of anthocyanidin precursors in the presence of deuterated methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Hirsutidin chloride-d3, like other anthocyanidins, can undergo various chemical reactions, including:
Oxidation: Hirsutidin can be oxidized to form quinonoid intermediates.
Reduction: Reduction reactions can convert hirsutidin to its leucoanthocyanidin form.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like diazonium salts or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinonoid compounds, while reduction can yield leucoanthocyanidins.
Scientific Research Applications
Hirsutidin chloride-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and stability of hirsutidin.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Studied for its potential therapeutic effects, such as reducing renal toxicity induced by cisplatin.
Industry: Utilized in the development of natural colorants and antioxidants for food and cosmetic products.
Mechanism of Action
The mechanism of action of hirsutidin chloride-d3 involves its interaction with various molecular targets and pathways. Hirsutidin has been shown to exert antioxidant effects by scavenging free radicals and reducing oxidative stress. It also modulates the activity of endogenous antioxidant enzymes such as superoxide dismutase, catalase, and glutathione transferase . Additionally, hirsutidin can inhibit inflammatory pathways by reducing the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta.
Comparison with Similar Compounds
Hirsutidin chloride-d3 can be compared with other O-methylated anthocyanidins, such as:
Malvidin: Another O-methylated anthocyanidin found in grapes and red wine.
Peonidin: Found in cranberries and cherries, known for its antioxidant properties.
Petunidin: Present in blueberries and blackcurrants, also exhibits antioxidant activity.
Hirsutidin is unique due to its specific methylation pattern and its presence in Catharanthus roseus. This uniqueness contributes to its distinct chemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C18H17ClO7 |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)-7-(trideuteriomethoxy)chromenylium-3,5-diol;chloride |
InChI |
InChI=1S/C18H16O7.ClH/c1-22-10-6-12(19)11-8-13(20)18(25-14(11)7-10)9-4-15(23-2)17(21)16(5-9)24-3;/h4-8H,1-3H3,(H2-,19,20,21);1H/i1D3; |
InChI Key |
BWNSFYNNVUCDDV-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O.[Cl-] |
Canonical SMILES |
COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O.[Cl-] |
Origin of Product |
United States |
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